molecular formula C10H16BrNO2 B13980912 Tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate

Tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate

Cat. No.: B13980912
M. Wt: 262.14 g/mol
InChI Key: CIJJEDXCJUIJPN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H18BrNO2 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating agents. One common method is the bromination of tert-butyl 3-(ethylidene)azetidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in achieving high throughput and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted azetidine derivatives, reduced azetidine compounds, and oxidized azetidine-1-carboxylate derivatives .

Scientific Research Applications

Tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and infectious diseases.

    Material Science: It is used in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The azetidine ring can undergo ring-opening reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and carboxylate groups .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate is unique due to the presence of the bromoethylidene group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate

InChI

InChI=1S/C10H16BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h5-6H2,1-4H3

InChI Key

CIJJEDXCJUIJPN-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CN(C1)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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